3-Chloroisoquinolin-6-amine

Medicinal Chemistry Physicochemical Property Prediction Ionization State

3-Chloroisoquinolin-6-amine (CAS 1374652-51-3) is a regiospecific heterocyclic scaffold featuring chlorine at the 3‑position and an amine at the 6‑position, conferring a low pKa (~3.55) that ensures neutrality at physiological pH for cell‑permeable kinase inhibitors and chemical probes. Unlike cold‑chain‑dependent isomers, it ships and stores at ambient temperature, reducing logistics costs. A documented scalable route (>10% yield) supports multi‑gram to kilogram supply. Available at ≥97% purity. Choose this isomer to eliminate regioisomeric contamination risk. Request a quote now.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1374652-51-3
Cat. No. B1473467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-6-amine
CAS1374652-51-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1N)Cl
InChIInChI=1S/C9H7ClN2/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H,11H2
InChIKeyKKXXUSBGVQSUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-6-amine (CAS 1374652-51-3): A Core Building Block for Isoquinoline-Based Drug Discovery and Chemical Biology


3-Chloroisoquinolin-6-amine (also referred to as 6-Amino-3-chloroisoquinoline) is a heterocyclic aromatic amine belonging to the class of chlorinated isoquinoline derivatives. With the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol, this compound features a chlorine atom at the 3-position and an amino group at the 6-position of the isoquinoline scaffold . This specific substitution pattern confers distinct physicochemical properties and synthetic utility, positioning it as a versatile small-molecule scaffold and key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules .

Why 3-Chloroisoquinolin-6-amine Cannot Be Arbitrarily Replaced by Other Chloro- or Amino-Isoquinoline Isomers


Despite sharing the same core molecular framework and formula with other chloro-aminoisoquinolines, the precise position of the chlorine and amino substituents critically dictates the compound's electronic distribution, steric profile, and subsequent chemical reactivity and biological target engagement. As noted in proprietary synthetic methodologies, the unique arrangement of substituents in 3-chloroisoquinolin-6-amine leads to a synthetic behavior that cannot be extrapolated to its regioisomers, with specific routes demonstrating an unrepeatable combination of yield, time, and reproducibility [1]. This regiochemical specificity translates into distinct physicochemical properties, such as significantly altered basicity compared to the parent scaffold , and divergent commercial availability and supply chain profiles relative to close analogs like the 1-chloro isomer [2]. Therefore, for applications where a precise pKa, defined reactivity at the 3-position, or a validated synthetic path is required, generic substitution is not scientifically sound and may lead to project failure.

Quantitative Differentiation of 3-Chloroisoquinolin-6-amine: Evidence-Based Comparison Against Closest Analogs


Reduced Basicity (pKa) of 3-Chloroisoquinolin-6-amine vs. Unsubstituted 6-Aminoisoquinoline

The introduction of an electron-withdrawing chloro group at the 3-position of the isoquinoline ring dramatically alters the compound's basicity. The predicted pKa for 3-Chloroisoquinolin-6-amine is 3.55 ± 0.38 , which is substantially lower than the predicted pKa of 7.10 ± 0.10 for the unsubstituted parent scaffold, 6-Aminoisoquinoline . This 3.55-unit reduction indicates that at physiological pH, the 3-chloro derivative is predominantly in its neutral form, while the parent compound is largely protonated.

Medicinal Chemistry Physicochemical Property Prediction Ionization State

Synthetic Yield and Feasibility: 3-Chloroisoquinolin-6-amine vs. 1-Chloro Isomer

The synthetic accessibility of chloro-aminoisoquinoline regioisomers varies significantly. A dedicated patent application for the synthesis of 3-Chloroisoquinolin-6-amine reports an optimized multi-step route with an overall yield exceeding 10% (achievable in fine operations) and a total reaction time within 36 hours, with high reproducibility across hundreds of trials [1]. In contrast, a representative synthesis route for 1-Chloroisoquinolin-6-amine, while offering a higher single-step yield of 76.81% under specific conditions, reflects a different synthetic strategy whose overall efficiency and scalability cannot be directly equated to the 3-chloro isomer due to fundamental differences in starting materials and reaction pathways .

Organic Synthesis Process Chemistry Route Scouting

Ambient Storage Stability of 3-Chloroisoquinolin-6-amine vs. Cold Chain Requirement for 1-Chloro Isomer

Storage requirements, a key logistical and cost factor in procurement, differ between regioisomers. Authoritative vendor data indicates that 3-Chloroisoquinolin-6-amine is stable for storage at ambient temperature . In contrast, multiple vendors for the 1-chloro analog specify a requirement for refrigerated storage (2-8°C) and protection from light .

Chemical Logistics Compound Management Stability

Market Pricing Analysis: 3-Chloroisoquinolin-6-amine vs. 1-Chloro Isomer

A comparative analysis of commercial pricing reveals a significant cost premium for the 3-chloro isomer. Based on available vendor data, 3-Chloroisoquinolin-6-amine is priced at approximately £225 for 100 mg and £932 for 1 g (95% purity) . For the 1-chloro isomer, pricing for comparable purity (97%) is notably lower, with one vendor listing 100 mg for ¥1,485 (~£164) and 1 g for ¥4,500 (~£498) [1].

Procurement Cost Analysis Supply Chain

Regioselective Reactivity: Unique Synthetic Behavior of the 3-Chloro Substituent

The specific positioning of the chloro and amino groups on the isoquinoline core imparts a unique reactivity profile to 3-Chloroisoquinolin-6-amine. According to a dedicated patent on its synthesis, the method developed is highly specific and cannot be generalized to the preparation of other, similar structures. This is due to the 'unrepeatable' combination of high yield and short reaction time achieved through this route, which other approaches for analogous compounds have failed to match [1].

Chemical Reactivity Synthetic Methodology Drug Intermediate

Commercial Purity and Vendor Landscape: Consistency and Options for 3-Chloroisoquinolin-6-amine

3-Chloroisoquinolin-6-amine is commercially available from multiple established vendors with defined purity grades, providing procurement flexibility and batch-to-batch consistency. Purity specifications range from 95% to 98% (NLT) , with some vendors offering detailed certificates of analysis including NMR, HPLC, and GC data . This multi-vendor landscape contrasts with some less common isomers which may be single-sourced or have less defined specifications, ensuring a more reliable supply chain for this specific compound.

Procurement Quality Control Vendor Selection

High-Value Application Scenarios for 3-Chloroisoquinolin-6-amine Based on Its Differentiated Profile


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

The unique 3-chloro substitution pattern, and its associated low pKa (3.55) , provides a distinct electrostatic and steric profile compared to other isomers. This makes 3-Chloroisoquinolin-6-amine a valuable scaffold for synthesizing novel kinase inhibitors [1], where subtle changes in amine basicity and halogen placement can dramatically impact target binding and selectivity.

Chemical Biology: Tool Compound Synthesis Requiring Defined Physicochemical Properties

For the development of chemical probes where a specific ionization state at physiological pH is required, the 3-chloro derivative offers a clear advantage over the more basic parent 6-aminoisoquinoline (pKa 7.10) . Its distinct pKa ensures the molecule remains neutral under assay conditions, which can be critical for cell permeability and target engagement.

Process R&D: Reliable Scale-Up Using a Validated Synthetic Protocol

Projects requiring multi-gram to kilogram quantities of a chloro-aminoisoquinoline building block can leverage the dedicated and reproducible synthetic method described for the 3-chloro isomer [1]. The documented process, with its defined yields (>10% overall) and reaction times (≤36h), provides a clear starting point for process development, mitigating the risk associated with scaling up less-characterized regioisomers.

Procurement and Compound Management: Streamlined Logistics with Ambient-Stable Building Block

For large compound libraries or long-term research programs, the ambient storage stability of 3-Chloroisoquinolin-6-amine presents a significant logistical advantage over cold-chain-dependent analogs like the 1-chloro isomer . This simplifies inventory management, reduces cold storage costs, and ensures compound integrity is maintained throughout its use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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